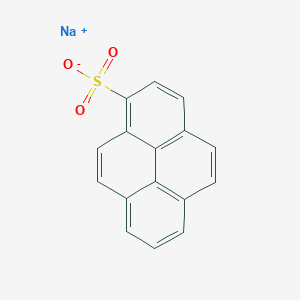

sodium;pyrene-1-sulfonate

Description

Significance of Pyrene (B120774) Derivatives in Contemporary Chemistry and Materials Science

Pyrene and its derivatives are a class of polycyclic aromatic hydrocarbons (PAHs) composed of four fused benzene (B151609) rings, forming a planar and electron-rich aromatic system. alfa-chemistry.comscirp.orgwikipedia.org This structural feature is the foundation for their remarkable photophysical properties, most notably a high fluorescence quantum yield and a long-lived excited state. iaea.orgresearchgate.net One of the most intriguing characteristics of pyrene is its ability to form "excimers," or excited-state dimers, where two pyrene molecules in close proximity exhibit a distinct, red-shifted fluorescence compared to the monomer emission. acs.org This phenomenon is highly sensitive to the distance and orientation between the pyrene units.

These unique optical properties have made pyrene derivatives indispensable tools in various scientific and technological fields. They are extensively used as fluorescent probes to study molecular interactions, the polarity of microenvironments, and the dynamics of biological systems. researchgate.netontosight.airsc.org In materials science, the strong π-electron delocalization and photoelectric properties of pyrene-based materials make them excellent candidates for organic light-emitting diodes (OLEDs), fluorescent sensors, and organic solar cells. alfa-chemistry.comscirp.orgrsc.orgchinesechemsoc.orgrsc.org The ability to chemically modify the pyrene core at various positions allows for the fine-tuning of its properties to suit specific applications, leading to the development of a vast library of pyrene derivatives with tailored functionalities. iaea.orgrsc.orgrsc.org

Historical Context and Evolution of Research on Sulfonated Pyrenes

The journey into the world of sulfonated pyrenes began with early investigations into the chemical modification of pyrene. The sulfonation of pyrene, typically achieved by reacting it with strong acids like sulfuric acid, was an early method developed to enhance its water solubility. rsc.org Initial synthetic routes often involved the use of reagents like concentrated sulfuric acid or chlorosulfonic acid. smolecule.com A notable early method for the preparation of free 1-pyrenesulfonic acid involved dissolving pyrene in nitrobenzene (B124822) and treating it with concentrated sulfuric acid. epa.govresearchgate.net

The development of sulfonation protocols for PAHs in the 1960s paved the way for more systematic derivatization of pyrene. By the 1980s, the unique fluorescence properties of sulfonated pyrenes, including their potential for excimer formation, were being characterized, opening the door to their use as fluorescent probes. The introduction of sulfonic acid groups (-SO3H) not only increases the water solubility of the otherwise hydrophobic pyrene molecule but also introduces polarity and the potential for ionic interactions. rsc.org This dual characteristic of a hydrophobic aromatic core and a hydrophilic sulfonate group makes these compounds amphiphilic.

More recent research has focused on refining the synthesis of sulfonated pyrenes, including the development of more environmentally friendly one-step methods for producing compounds like 1,3,6,8-pyrenesulfonic acid tetrasodium (B8768297) salt (PTSA). rsc.orgrsc.orgresearchgate.net The evolution of research has also seen the application of sulfonated pyrenes in the functionalization of nanomaterials like graphene, where the pyrene moiety interacts with the carbon nanostructure via π-π stacking. researchgate.net

Scope of Academic Inquiry into Sodium;Pyrene-1-sulfonate (B1226679) and its Analogues

Academic inquiry into sodium;pyrene-1-sulfonate is extensive and multifaceted, primarily leveraging its distinctive fluorescent properties. ontosight.ai A significant area of research is its application as a fluorescent probe. ontosight.ailabscoop.comcaymanchem.com Its fluorescence is sensitive to the polarity of its local environment, making it an excellent tool for studying the microenvironment of biological membranes and protein structures. ontosight.ai

One of the most well-established applications of this compound is in the determination of the critical micelle concentration (CMC) of surfactants. researchgate.netnih.govroyalsocietypublishing.orgavantiresearch.comnih.gov Below the CMC, the pyrene derivative exists in a polar aqueous environment. As surfactant micelles form, the hydrophobic pyrene moiety partitions into the nonpolar interior of the micelles, leading to a distinct change in its fluorescence spectrum, particularly the intensity ratio of its vibronic bands. researchgate.netnih.gov

Furthermore, this compound is utilized in the study of protein-ligand interactions. For instance, its interaction with human serum albumin (HSA) has been investigated to understand how it binds to proteins, which can serve as a model for drug-protein interactions. researchgate.netiaea.org Research has also explored its use as a building block for more complex materials. For example, it can be used as a surfactant and dopant in the synthesis of conductive polymers like polypyrrole micro- and nanowires. labscoop.comcaymanchem.com The compound's ability to form ionic adducts has been explored for the development of novel ionic liquids with luminescent properties. acs.org Analogues of this compound, such as those with multiple sulfonate groups like 1,3,6,8-pyrenetetrasulfonic acid tetrasodium salt, exhibit different photophysical properties and are also subjects of academic study for applications ranging from fluorescent inks to surface coatings. rsc.orgacs.org

Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₉NaO₃S | smolecule.com |

| Molecular Weight | 304.3 g/mol | smolecule.com |

| Appearance | Solid Powder | smolecule.comsigmaaldrich.com |

| Fluorescence Excitation Maxima | ~314-346 nm | labscoop.comsigmaaldrich.com |

| Fluorescence Emission Maxima | ~376 nm | labscoop.comsigmaaldrich.com |

Research Applications of this compound

| Application Area | Specific Use | Key Finding | Source |

|---|---|---|---|

| Surfactant Chemistry | Determination of Critical Micelle Concentration (CMC) | The ratio of vibronic peaks in the fluorescence spectrum changes significantly upon micelle formation. | researchgate.netnih.govroyalsocietypublishing.org |

| Biochemistry | Fluorescent probe for protein studies | Interacts with proteins like Human Serum Albumin (HSA), allowing for the study of binding sites. | researchgate.netiaea.org |

| Materials Science | Dopant for conductive polymers | Used in the synthesis of polypyrrole micro- and nanowires. | labscoop.comcaymanchem.com |

| Nanoscience | Dispersion of nanomaterials | The pyrene group can adsorb onto graphene surfaces via π-π stacking, aiding in their dispersion in water. | researchgate.net |

| Sensing | Detection of metal ions and nitroaromatics | Its fluorescence can be quenched by certain analytes, enabling their detection. | labscoop.comcaymanchem.com |

Structure

2D Structure

Properties

IUPAC Name |

sodium;pyrene-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10O3S.Na/c17-20(18,19)14-9-7-12-5-4-10-2-1-3-11-6-8-13(14)16(12)15(10)11;/h1-9H,(H,17,18,19);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCOPYCNNZOWMTD-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)S(=O)(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9NaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Chemical Functionalization of Pyrene 1 Sulfonate

Sulfonation Methodologies for Pyrene-1-sulfonate (B1226679) Synthesis

The introduction of a sulfonate group onto the pyrene (B120774) core is the foundational step in synthesizing sodium;pyrene-1-sulfonate. This process is typically achieved through electrophilic aromatic substitution.

Direct Sulfonation of Pyrene to Form Pyrene-1-sulfonic Acid Sodium Salt

The direct sulfonation of pyrene is an effective method for producing pyrene-1-sulfonic acid. This reaction involves treating pyrene with a strong sulfonating agent. Common reagents include fuming sulfuric acid (oleum), which is a solution of sulfur trioxide (SO₃) in concentrated sulfuric acid (H₂SO₄). masterorganicchemistry.comlibretexts.org The active electrophile in this process is believed to be protonated sulfur trioxide, HSO₃⁺, or SO₃ itself. masterorganicchemistry.com The pyrene molecule, acting as a nucleophile, attacks the electrophile, leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex. youtube.com Aromaticity is subsequently restored by the loss of a proton, yielding pyrene-1-sulfonic acid. The acid is then neutralized with a sodium base, such as sodium hydroxide (B78521), to form the final this compound salt.

Optimization of Reaction Conditions and Regioselectivity in Monosulfonation

Achieving monosulfonation with high regioselectivity is crucial for the synthesis of pyrene-1-sulfonate. The pyrene molecule has several positions susceptible to electrophilic attack, but the 1, 3, 6, and 8 positions are the most electronically rich and therefore the most reactive. researchgate.net Research has shown that controlling the reaction conditions can favor the formation of the 1-substituted product almost exclusively.

The monosulfonation of pyrene using sulfur trioxide (SO₃) in nitromethane (B149229) at 0°C results in the nearly exclusive formation of pyrene-1-sulfonic acid. researchgate.net This high regioselectivity is consistent with theoretical predictions based on the calculated localization energies for the different positions on the pyrene ring, which indicate a strong preference for electrophilic attack at the 1-position. researchgate.net By carefully controlling stoichiometry and maintaining low temperatures, the reaction can be stopped at the monosubstituted stage, preventing the formation of di- or polysulfonated products.

| Sulfonating Agent | Solvent | Temperature | Primary Product | Reference |

|---|---|---|---|---|

| Sulfur Trioxide (SO₃) | Nitromethane | 0°C | Pyrene-1-sulfonic acid | researchgate.net |

| Fuming Sulfuric Acid | (Excess Reagent) | Elevated | Benzenesulfonic acid (general mechanism) | libretexts.org |

Metathesis Reactions for Pyrene-1-sulfonate Salt Derivatization

This compound serves as an excellent precursor for the synthesis of other pyrene-1-sulfonate salts through metathesis, or ion exchange, reactions. This strategy allows for the introduction of various organic or inorganic cations, leading to new materials with tailored properties.

Synthesis of Novel Ionic Adducts from this compound

Novel luminescent ionic adducts can be synthesized through simple metathesis reactions where the sodium cation of this compound is exchanged with a different cation. acs.org This is typically achieved by reacting an aqueous solution of this compound with a halide salt of the desired cation. The formation of a precipitate, often the new, less water-soluble pyrene-1-sulfonate adduct, drives the reaction to completion.

For example, a series of ionic adducts has been created using imidazolium (B1220033) cations and a large, amphiphilic polyhedral oligomeric silsesquioxane (POSS) cation. acs.org The synthesis involves mixing aqueous solutions of this compound and the corresponding cation iodide or bromide precursor, followed by heating to facilitate the exchange. acs.org

Exploration of Counterion Effects on Derivative Structure and Properties

The choice of counterion has a profound impact on the physicochemical properties of the resulting pyrene-1-sulfonate derivative. By systematically varying the cation, properties such as melting point, solubility, and solid-state structure can be finely tuned.

Research into these novel adducts has shown that the large, bulky trimethylpropylammonium hepta(isooctyl)octasilsesquioxane (POSS) counterion produces a sticky, amorphous solid that behaves as an ionic liquid, exhibiting a glass transition temperature rather than a distinct melting point. acs.org In contrast, when smaller, more conventional imidazolium-based cations are used, the resulting pyrene-1-sulfonate derivatives are crystalline solids with melting points typically above 100°C. acs.org This demonstrates that the size, shape, and nature of the counterion directly influence the packing of the ions in the solid state, determining whether a crystalline lattice or an amorphous, liquid-like structure is formed.

| Cation Precursor | Reaction Conditions | Yield | Product Description | Reference |

|---|---|---|---|---|

| Trimethylpropylammoniumhepta(isooctyl) octasilsesquioxane iodide | Deionized water, 75°C, 72h | 62% | Sticky yellow solid (Ionic Liquid) | acs.org |

| 1-Vinyl-3-decylimidazolium bromide | Deionized water | 69% | Pale yellow crystalline solid | acs.org |

Post-Synthetic Modification and Further Functionalization of Pyrene-1-sulfonate

Further chemical modification of the pyrene-1-sulfonate molecule opens pathways to more complex, multifunctional derivatives. These reactions, performed after the initial sulfonation, can add new functional groups to the pyrene ring system. The presence of the sulfonate group, however, strongly influences the outcome of subsequent reactions.

The sulfonic acid group (-SO₃H) is a deactivating, meta-directing substituent in electrophilic aromatic substitution. researchgate.net This means it reduces the reactivity of the pyrene ring towards further electrophilic attack and directs incoming electrophiles to positions meta to itself. For pyrene-1-sulfonate, this directing effect is observed in subsequent sulfonation reactions. The introduction of a second sulfonate group occurs primarily at the 3-position, yielding pyrene-1,3-disulfonic acid as the main product. researchgate.net It is expected that other electrophilic substitution reactions, such as nitration or halogenation, would follow a similar regiochemical outcome, favoring substitution at the 3, 6, and 8 positions.

Another potential route for functionalization is the replacement of the sulfonic acid group itself. In certain aromatic systems, particularly those activated by hydroxyl or amino groups, the sulfonate group can be substituted by halogens like bromine or chlorine. archive.org While less common for deactivated systems, this represents a possible, albeit challenging, pathway for modifying the pyrene-1-sulfonate core. More advanced methods, such as palladium-catalyzed cross-coupling reactions, could potentially be adapted for use on halogenated pyrene-1-sulfonate derivatives, enabling the construction of complex biaryl structures. mdpi.commdpi.com

Chemical Transformations of the Sulfonate Group for Diverse Applications

The sulfonate group of this compound is a versatile functional handle that can be converted into several other functionalities, thereby expanding its utility in materials science and medicinal chemistry. Key transformations include its conversion to sulfonyl chlorides, sulfonamides, and hydroxyl groups.

One of the most important transformations of the sulfonate group is its conversion to a sulfonyl chloride. This is typically achieved by treating the sulfonic acid with a chlorinating agent such as thionyl chloride or phosphorus pentachloride. The resulting pyrene-1-sulfonyl chloride is a highly reactive intermediate that can readily undergo nucleophilic substitution with a variety of nucleophiles.

For instance, the reaction of pyrene-1-sulfonyl chloride with primary or secondary amines yields the corresponding sulfonamides. This reaction is of significant interest due to the prevalence of the sulfonamide functional group in a wide array of pharmaceutical drugs. The general reaction scheme is as follows:

Pyrene-SO₂Cl + R₂NH → Pyrene-SO₂NR₂ + HCl

Similarly, reaction with alcohols in the presence of a base affords sulfonate esters:

Pyrene-SO₂Cl + ROH → Pyrene-SO₂OR + HCl

These transformations allow for the covalent attachment of the pyrene fluorophore to a wide range of molecular scaffolds, enabling the development of fluorescent probes and functional materials.

Another notable transformation is the hydrolysis of the sulfonate group to a hydroxyl group. Under specific conditions, such as high temperatures and the presence of a strong base, the sulfonate group can be displaced by a hydroxide ion. This reaction provides a pathway to 8-hydroxy-1,3,6-pyrene trisulfonic acid sodium salt from the corresponding tetrasulfonate, demonstrating the feasibility of such conversions on the pyrene core. researchgate.net

| Starting Material | Reagent(s) | Product | Application/Significance |

| This compound | Thionyl chloride (SOCl₂) or Phosphorus pentachloride (PCl₅) | Pyrene-1-sulfonyl chloride | Reactive intermediate for further functionalization. |

| Pyrene-1-sulfonyl chloride | Primary or secondary amine (R₂NH) | Pyrene-1-sulfonamide (Pyrene-SO₂NR₂) | Synthesis of fluorescent probes and potential therapeutic agents. |

| Pyrene-1-sulfonyl chloride | Alcohol (ROH) / Base | Pyrene-1-sulfonate ester (Pyrene-SO₂OR) | Covalent labeling of biomolecules and polymers. |

| Sodium;pyrene-1,3,6,8-tetrasulfonate | Sodium hydroxide (NaOH), high temperature | 8-Hydroxy-1,3,6-pyrene trisulfonic acid sodium salt | Introduction of a hydroxyl group for further modification. researchgate.net |

Introduction of Additional Functional Groups on the Pyrene Moiety

The pyrene core of this compound can be further functionalized to tune its electronic and photophysical properties, as well as to introduce new reactive sites for conjugation. The sulfonate group, being a deactivating and meta-directing group in electrophilic aromatic substitution, influences the position of incoming substituents. However, the inherent reactivity of the pyrene ring system still allows for the introduction of various functional groups.

Electrophilic Aromatic Substitution:

Halogenation: The direct halogenation of pyrene with reagents like bromine or chlorine can introduce halogen atoms onto the aromatic core. google.com In the case of pyrene-1-sulfonate, the sulfonate group would direct incoming electrophiles primarily to the 6- and 8-positions. These halogenated pyrene sulfonates can then serve as versatile building blocks for cross-coupling reactions.

Nitration: Nitration of pyrene can be achieved using a mixture of nitric and sulfuric acids. The introduction of a nitro group onto the pyrene-1-sulfonate backbone would also be directed to the 6- and 8-positions. The nitro group can be subsequently reduced to an amino group, providing a handle for further derivatization, such as amide bond formation.

Friedel-Crafts Acylation and Alkylation: Friedel-Crafts reactions allow for the introduction of acyl and alkyl groups onto the pyrene ring. For instance, the acylation of pyrene with acetyl chloride in the presence of a Lewis acid like aluminum chloride yields 1-acetylpyrene. researchgate.net For pyrene-1-sulfonate, the deactivating nature of the sulfonate group makes Friedel-Crafts reactions more challenging, but under appropriate conditions, acylation would be expected to occur at the 6- and 8-positions.

Cross-Coupling Reactions:

For pyrene-1-sulfonates that have been halogenated, a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, can be employed. These reactions are powerful tools for forming carbon-carbon bonds and introducing aryl, vinyl, or alkynyl substituents onto the pyrene core. This strategy allows for the synthesis of extended π-conjugated systems with tailored electronic and optical properties.

| Reaction Type | Reagent(s) | Typical Product(s) | Significance |

| Halogenation | Bromine (Br₂) or Chlorine (Cl₂) | 6-Bromo-pyrene-1-sulfonate, 8-Bromo-pyrene-1-sulfonate | Precursors for cross-coupling reactions. google.com |

| Nitration | Nitric acid (HNO₃) / Sulfuric acid (H₂SO₄) | 6-Nitro-pyrene-1-sulfonate, 8-Nitro-pyrene-1-sulfonate | Can be reduced to an amino group for further functionalization. |

| Friedel-Crafts Acylation | Acyl chloride (RCOCl) / Lewis acid (e.g., AlCl₃) | 6-Acyl-pyrene-1-sulfonate, 8-Acyl-pyrene-1-sulfonate | Introduction of ketone functionalities. researchgate.net |

| Suzuki Coupling (on halogenated pyrene-1-sulfonate) | Arylboronic acid / Palladium catalyst | 6-Aryl-pyrene-1-sulfonate, 8-Aryl-pyrene-1-sulfonate | Formation of C-C bonds to create extended π-systems. |

Advanced Spectroscopic and Photophysical Investigations of Pyrene 1 Sulfonate Systems

Luminescence and Absorption Spectroscopy of Pyrene-1-sulfonate (B1226679)

The photophysical characteristics of sodium pyrene-1-sulfonate are defined by its distinct absorption and emission spectra, which are typical of the pyrene (B120774) chromophore. acs.orgnih.gov The absorption spectrum displays a characteristic vibronic fine structure with bands appearing between 300 and 350 nm. acs.orgnih.gov Upon excitation, it gives rise to a structured fluorescence emission band, also with clear vibronic features, generally centered around 378 nm. acs.orgnih.gov

A hallmark of pyrene-based fluorophores, including pyrene-1-sulfonate, is the pronounced sensitivity of their fluorescence emission spectrum to the local environment. acs.orgnih.gov The fluorescence spectrum exhibits several vibronic bands, and the intensity ratio of the first to the third vibronic emission bands (commonly denoted as the I₁/I₃ ratio) is highly dependent on the polarity of the solvent or the microenvironment surrounding the probe molecule. acs.org This phenomenon, known as the "Py scale," allows pyrene-1-sulfonate to be used as a probe for the local environmental polarity. researchgate.net

The I₁/I₃ ratio is sensitive to changes in solvent polarity; for instance, a noticeable modulation in this ratio is observed when the solvent is changed from chloroform (B151607) to the more polar methanol. acs.org This sensitivity arises from the fact that the S₁ excited state of pyrene has a larger dipole moment than the ground state, leading to a stronger interaction with polar solvent molecules. This interaction alters the energy levels of the vibronic states, thus changing the relative intensities of the corresponding emission bands.

Table 1: Spectroscopic Properties of Pyrene-1-sulfonate Adducts in Different Solvents

| Compound | Solvent | Absorption Maxima (λ_abs, nm) | Emission Maximum (λ_em, nm) |

| MDIm–PS | Chloroform | ~300-350 | ~378 |

| MDIm–PS | Methanol | (Shift of -3 nm vs. Chloroform) | ~378 |

Note: Data extracted from a study on novel luminescent ionic adducts based on pyrene-1-sulfonate. acs.org

The photophysical behavior of pyrene-1-sulfonate has been extensively studied using both steady-state and time-resolved fluorescence techniques. Steady-state measurements provide information on the average fluorescence properties, such as the spectral shape and the I₁/I₃ ratio, under continuous illumination. acs.org These studies confirm that in various solvents like tetrahydrofuran (B95107) (THF), chloroform, and methanol, the compound is stable, and its absorption follows Beer's law up to millimolar concentrations. acs.org

Time-resolved fluorescence spectroscopy, which measures the decay of fluorescence intensity over time following a short pulse of excitation, provides deeper insights into the excited-state dynamics. rsc.orgnih.gov For pyrene-1-sulfonate, fluorescence lifetimes are measured to quantify the time the molecule spends in the excited state. rsc.org Such measurements have been crucial in elucidating quenching mechanisms and identifying the presence of multiple emitting species in a sample. rsc.orgnih.gov For example, in certain environments, the fluorescence decay of pyrene-1-sulfonate is observed to follow a simple exponential decay law, which simplifies the analysis of quenching kinetics. rsc.org

Excited State Dynamics and Lifetime Analysis

The de-excitation of photo-excited pyrene-1-sulfonate involves a competition between several pathways, which can be investigated through lifetime analysis. Pyrene derivatives are known for their characteristically long excited-state lifetimes. acs.orgnih.gov

Once pyrene-1-sulfonate is promoted to an excited singlet state (S₁) upon absorption of a photon, it can return to the ground state (S₀) through two primary pathways:

Radiative Decay: This involves the emission of a photon, a process known as fluorescence. The rate of this process is the radiative decay rate (k_r). This pathway is responsible for the observed luminescence. nih.gov

The fluorescence quantum yield (Φ_f), which is the ratio of emitted photons to absorbed photons, and the fluorescence lifetime (τ_f) are determined by the relative rates of these competing decay pathways. The lifetime is the inverse of the sum of the radiative and non-radiative decay rates (τ_f = 1 / (k_r + k_nr)). nih.gov While specific quantum yields for sodium pyrene-1-sulfonate are dependent on the medium, the principles governing its decay are well-established for chromophores of this class.

In many systems, pyrene-1-sulfonate does not exist as a single, uniform emitting species. Time-resolved fluorescence measurements have revealed the presence of at least two different active species in solutions of certain pyrene-1-sulfonate adducts. nih.govnih.gov This heterogeneity can arise from several phenomena:

Aggregation and Supramolecular Structures: Pyrene-1-sulfonate has shown a tendency to promote the formation of supramolecular structures. nih.govnih.gov In studies with imidazolium-based ion pairs, the pyrene-1-sulfonate anion can act as a nucleation center, leading to self-organization through cation interactions. acs.orgnih.gov Light scattering measurements have confirmed the presence of aggregates whose size depends on the specific medium and concentration. nih.govnih.gov These different aggregated forms can have distinct photophysical properties, contributing to the observed heterogeneity in emission.

Fluorescence Quenching Mechanisms and Kinetics

The fluorescence of pyrene-1-sulfonate can be diminished, or "quenched," by the presence of other chemical species known as quenchers. The study of quenching provides valuable information about the accessibility of the fluorophore to its environment and the dynamics of molecular interactions. rsc.org

The quenching process can be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity or lifetime to the concentration of the quencher. The fluorescence of 1-pyrene sodium sulfonate solubilized in inverse micelles has been shown to be quenched by bromide ions. rsc.orgrsc.org In this system, both the pyrene-1-sulfonate probe and the bromide quencher are located in the ionic layer of the micelle. rsc.org

The quenching constant (k_q) can be determined from the change in the fluorescence lifetime (τ) in the presence of a quencher compared to its absence (τ₀). rsc.org For the quenching of pyrene-1-sulfonate by bromide in mixed cetylbenzyldimethylammonium chloride/bromide inverse micelles, the reciprocal lifetimes showed a linear dependence on the mole ratio of the bromide quencher, confirming the validity of the quenching equation. rsc.org In one such study, the second-order quenching constant was determined to be 1.5 x 10⁷ s⁻¹. rsc.org The mechanism is typically dynamic (collisional), where quenching occurs upon collision between the excited fluorophore and the quencher. This is a diffusion-controlled process. usc.gal Other quenchers, such as Cu²⁺ and cesium ions, have also been shown to effectively quench the fluorescence of pyrene derivatives. rsc.orgelsevierpure.com

Dynamic and Static Quenching Studies with External Quenchers

The fluorescence of pyrene-1-sulfonate can be diminished through processes known as quenching, which occur when an external molecule, or "quencher," interacts with the fluorophore. These interactions can be broadly categorized as either dynamic or static.

Dynamic, or collisional, quenching takes place when the quencher molecule collides with the pyrene-1-sulfonate molecule in its excited state. researchgate.net This contact provides a non-radiative pathway for the excited fluorophore to return to its ground state, thus decreasing fluorescence intensity without altering the absorption spectrum of the fluorophore. researchgate.net A notable example of dynamic quenching involves the use of potassium iodide as a quencher for pyrene-1-sulfonic acid fluorescence. colostate.edu Studies have shown that iodide ions effectively quench the fluorescence through a collisional mechanism. colostate.eduresearchgate.net The efficiency of this process is dependent on the rate of diffusion and the concentrations of both the fluorophore and the quencher. edinst.com

Static quenching, in contrast, occurs when the quencher molecule forms a non-fluorescent complex with the pyrene-1-sulfonate molecule in its ground state. researchgate.net This ground-state complex effectively reduces the concentration of the fluorophore that can be excited, leading to a decrease in fluorescence intensity. A key distinction from dynamic quenching is that static quenching affects the absorption spectrum of the fluorophore. The formation of this ground-state complex means that the quencher and fluorophore are in close proximity even before excitation. mdpi.com While the quenching of pyrene-1-sulfonate by iodide is predominantly dynamic, the possibility of a minor static component cannot always be entirely ruled out without comprehensive analysis. colostate.edudss.go.th The absence of static quenching is expected in cases where both the fluorophore and the quencher are anions, such as pyrene-1-sulfonate and iodide, due to electrostatic repulsion. colostate.edu

Application of Stern-Volmer Analysis

The Stern-Volmer equation provides a quantitative framework for analyzing fluorescence quenching data. edinst.com This analysis is crucial for elucidating the nature of the quenching mechanism—whether it is dynamic, static, or a combination of both. The Stern-Volmer equation is typically expressed as:

F₀/F = 1 + Kₛᵥ[Q]

τ₀/τ = 1 + kₐτ₀[Q]

where F₀ and F are the fluorescence intensities in the absence and presence of the quencher, respectively, τ₀ and τ are the fluorescence lifetimes under the same conditions, [Q] is the quencher concentration, Kₛᵥ is the Stern-Volmer quenching constant, and kₐ is the bimolecular quenching rate constant. colostate.edusigmaaldrich.com

For purely dynamic quenching, a plot of F₀/F versus [Q] will be linear, and the slope will be equal to Kₛᵥ. edinst.com Importantly, in this scenario, the fluorescence lifetime is also quenched, and a plot of τ₀/τ versus [Q] will yield a straight line with a slope that also corresponds to Kₛᵥ. colostate.edu In the case of pyrene-1-sulfonic acid fluorescence quenching by potassium iodide, linear Stern-Volmer plots for both intensity and lifetime data confirm that the quenching is a dynamic process. colostate.edu From such a plot, the dynamic quenching rate constant (kₐ) can be calculated. For the quenching of 1-pyrenesulfonic acid by potassium iodide, a value of 3.4 x 10⁹ M⁻¹s⁻¹ has been reported for the dynamic quenching rate constant. colostate.edu

If the quenching is purely static, only the F₀/F plot will be linear, while the fluorescence lifetime will remain unchanged (τ₀/τ = 1). edinst.com When both dynamic and static quenching occur simultaneously, the F₀/F plot will show an upward (positive) deviation from linearity, while the τ₀/τ plot will still be linear but with a smaller slope than the intensity plot. edinst.commdpi.com Downward deviations in a Stern-Volmer plot can indicate the presence of multiple fluorophore populations with different accessibilities to the quencher. edinst.com

The following table presents data from a fluorescence quenching experiment of 1-pyrenesulfonic acid with potassium iodide, illustrating a typical dataset used for Stern-Volmer analysis.

Fluorescence Quenching of 1-Pyrenesulfonic Acid by Potassium Iodide

| [Iodide] (M) | F₀/F | τ₀/τ |

|---|---|---|

| 0.000 | 1.00 | 1.00 |

| 0.005 | 1.55 | 1.52 |

| 0.010 | 2.10 | 2.05 |

| 0.015 | 2.65 | 2.58 |

Aggregation Behavior and Supramolecular Assembly

Investigation of Excimer Formation and Concentration Dependence

Pyrene and its derivatives, including pyrene-1-sulfonate, are well-known for their ability to form excimers, which are excited-state dimers. rsc.org An excimer is formed when an excited-state pyrene molecule interacts with a ground-state pyrene molecule. colostate.edu This phenomenon is highly dependent on the concentration of the pyrene derivative. At very dilute concentrations, the fluorescence spectrum is dominated by the emission from the monomeric form, which exhibits a characteristic fine structure with peaks typically in the 370-400 nm range. nih.gov

As the concentration of the pyrene derivative increases, the probability of an excited monomer encountering a ground-state monomer within its fluorescence lifetime also increases. colostate.edu This leads to the formation of the excimer, which emits light at a longer wavelength, typically as a broad, structureless band centered around 470-500 nm. nih.govnih.gov The ratio of the excimer fluorescence intensity (Iₑ) to the monomer fluorescence intensity (Iₘ) is therefore a sensitive indicator of the proximity of the pyrene moieties. researchgate.net This concentration-dependent excimer formation is a hallmark of pyrene photophysics and is a key indicator of aggregation. colostate.edu The formation of excimers can arise from both intramolecular (in pyrene-labeled polymers) and intermolecular interactions. nih.gov For pyrene-1-sulfonate in solution, an increase in concentration leads to a corresponding increase in the Iₑ/Iₘ ratio, signifying the onset and progression of aggregation. rsc.org

The following table illustrates the typical concentration dependence of monomer and excimer fluorescence for a pyrene derivative.

Concentration Dependence of Pyrene Fluorescence

| Concentration (M) | Monomer Emission Intensity (a.u.) | Excimer Emission Intensity (a.u.) | Iₑ/Iₘ Ratio |

|---|---|---|---|

| 1 x 10⁻⁵ | 100 | 5 | 0.05 |

| 1 x 10⁻⁴ | 95 | 25 | 0.26 |

| 1 x 10⁻³ | 80 | 60 | 0.75 |

| 1 x 10⁻² | 50 | 90 | 1.80 |

Light Scattering Techniques for Characterization of Aggregates

Light scattering is a powerful non-invasive technique for characterizing the size, shape, and structure of aggregates in solution. mdpi.com Both static light scattering (SLS) and dynamic light scattering (DLS) provide valuable information about the aggregation behavior of pyrene-1-sulfonate.

Static light scattering measures the time-averaged intensity of scattered light as a function of the scattering angle. ethz.ch This information can be used to determine the weight-average molecular weight (Mᵥ), the radius of gyration (R₉), and the second virial coefficient (A₂) of the aggregates. For larger aggregates, the angular dependence of the scattered light provides insights into their shape and structure. ksu.edu

Dynamic light scattering, also known as photon correlation spectroscopy, measures the time-dependent fluctuations in the scattered light intensity. azonano.com These fluctuations are caused by the Brownian motion of the particles in solution. Analysis of the correlation function of these fluctuations yields the translational diffusion coefficient of the aggregates, which can then be used to calculate the hydrodynamic radius (Rₕ) via the Stokes-Einstein equation. azonano.com DLS is particularly useful for detecting the presence of aggregates and monitoring their growth over time. mdpi.com

For pyrene-1-sulfonate systems, light scattering measurements have confirmed the presence of aggregates in solution. nih.gov These studies have shown that the hydrodynamic radii of the aggregates are dependent on both the medium and the concentration of the pyrene-1-sulfonate adduct. nih.gov This indicates that the extent of aggregation can be tuned by altering the solution conditions.

Role of Cation-π Interactions in Supramolecular Structures

The aggregation and formation of supramolecular assemblies of pyrene-1-sulfonate are significantly influenced by non-covalent interactions, with cation-π interactions playing a crucial role. nih.gov A cation-π interaction is an attractive, non-covalent force between a cation and the electron-rich face of a π system, such as the aromatic rings of the pyrene moiety. wikipedia.org The pyrene ring system possesses a quadrupole moment, with a region of negative electrostatic potential on its face, which can favorably interact with positively charged species. nih.gov

Computational Chemistry and Theoretical Modeling of Pyrene 1 Sulfonate

Density Functional Theory (DFT) Studies of Molecular and Electronic Structure

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like pyrene-1-sulfonate (B1226679) to predict their properties with high accuracy.

Geometry optimization is a fundamental DFT calculation that determines the lowest energy, and therefore most stable, three-dimensional structure of a molecule. For pyrene-1-sulfonate, this involves calculating the optimal bond lengths, bond angles, and dihedral angles. The pyrene (B120774) core is a polycyclic aromatic hydrocarbon with an alternant π-electron system. nih.gov DFT calculations, such as those using the B3LYP functional with a 6-31G(d,p) basis set, can precisely model this structure. researchgate.net

The introduction of the sulfonate group (-SO₃⁻) at the 1-position significantly alters the electronic landscape of the pyrene moiety. The sulfonate group is strongly electron-withdrawing, which influences the charge distribution across the aromatic rings. This leads to changes in bond lengths within the pyrene skeleton compared to unsubstituted pyrene. DFT studies on similar sulfonated aromatic compounds confirm that S=O and S-C bond lengths and angles in the sulfonate group are key parameters determined during optimization. mdpi.com The Molecular Electrostatic Potential (MEP) analysis of related sulfonated molecules shows a high concentration of negative charge on the sulfonate group, while the core can exhibit positive potential, indicating regions prone to electrophilic and nucleophilic attack, respectively. mdpi.com

| Property | Pyrene (Approx. Value) | Expected Change for Pyrene-1-sulfonate | Reason |

|---|---|---|---|

| Ionization Potential | High | Increase | The electron-withdrawing sulfonate group stabilizes the molecule, making it harder to remove an electron. |

| Electron Affinity | Low | Increase | The sulfonate group increases the molecule's ability to accept an electron. |

| Dipole Moment | 0 D | Significant Increase | The negatively charged sulfonate group introduces significant polarity to the nonpolar pyrene core. |

DFT is instrumental in calculating the energies of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the energy gap, is a critical parameter that influences the molecule's electronic properties and reactivity. researchgate.net

For pyrene-1-sulfonate, the electron-withdrawing sulfonate group is expected to lower the energy of both the HOMO and LUMO levels compared to unsubstituted pyrene. The HOMO-LUMO energy gap may be reduced upon functionalization, which enhances charge delocalization and affects the molecule's optical and electronic properties. mdpi.com

These calculated energy levels are directly related to the molecule's spectroscopic properties. The primary electronic transitions, such as the π → π* transitions characteristic of aromatic systems, can be predicted using Time-Dependent DFT (TD-DFT). mdpi.com The UV-Vis absorption spectrum of pyrene shows its lowest energy peak at approximately 3.7 eV. nih.gov The presence of the sulfonate group can cause shifts in the absorption bands. TD-DFT calculations can predict the energies of these transitions, which correspond to the absorption peaks in the experimental spectrum. For instance, studies on similar large, sulfonated aromatic systems have successfully correlated TD-DFT predictions with experimental UV-Vis spectra, identifying strong absorption bands characteristic of π → π* transitions. mdpi.com

| Parameter | Description | Significance for Pyrene-1-sulfonate |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the ability to donate an electron. Lowered by the sulfonate group. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the ability to accept an electron. Lowered by the sulfonate group. |

| Energy Gap (ELUMO - EHOMO) | Energy difference between HOMO and LUMO | Relates to chemical reactivity and the energy of the lowest electronic transition. Often reduced by functionalization. |

DFT calculations provide valuable descriptors for chemical reactivity. The distribution of electron density, visualized through MEP maps, highlights the electrophilic and nucleophilic sites of a molecule. mdpi.com For pyrene-1-sulfonate, the sulfonate group is a region of high negative potential, making the oxygen atoms potential sites for interaction with cations.

Theoretical calculations of localization energies can predict the most likely positions for electrophilic attack on an aromatic ring. For the sulfonation of pyrene itself, calculations show that the 1-, 3-, 6-, and 8-positions are energetically favored over the 4-, 5-, 9-, and 10-positions, which aligns with experimental findings that monosulfonation of pyrene almost exclusively yields pyrene-1-sulfonic acid. researchgate.net When pyrene-1-sulfonic acid undergoes further sulfonation, the existing sulfonic acid substituent directs the incoming electrophile. The main product formed is pyrene-1,3-disulfonic acid, indicating that the 3-position is the most reactive site after the initial sulfonation at the 1-position. researchgate.net This positional reactivity is governed by the electronic directing effect of the sulfonic acid group. researchgate.net

Molecular Dynamics (MD) Simulations of Intermolecular Interactions

Molecular Dynamics simulations are a computational method for analyzing the physical movements of atoms and molecules over time. MD is particularly useful for studying how pyrene-1-sulfonate interacts with its environment, such as solvents or larger biological and material systems.

The behavior of pyrene-1-sulfonate in solution is heavily influenced by its interactions with solvent molecules. rsc.org MD simulations can model these interactions explicitly. Pyrene-1-sulfonate is an amphiphilic molecule, with a large, hydrophobic pyrene core and a hydrophilic anionic sulfonate group.

In aqueous solutions, water molecules are expected to form a structured hydration shell around the polar sulfonate head group through strong hydrogen bonds. Conversely, the hydrophobic pyrene tail will have disruptive interactions with the water network, leading to a hydrophobic effect. These competing interactions govern the molecule's solubility and its tendency to self-assemble. In solution, pyrene-1-sulfonate can form aggregates and other supramolecular structures. nih.gov MD simulations can track the conformational dynamics of the molecule and the organization of solvent molecules around it, providing a molecular-level picture of these processes. researchgate.net

MD simulations can elucidate the interactions of pyrene-1-sulfonate with complex systems. For example, the interaction of pyrene with surfactant micelles has been studied using MD. These simulations show that the hydrophobic pyrene molecule prefers to locate in the hydrophobic core of the micelle. nih.gov For pyrene-1-sulfonate, its amphiphilic nature would lead to a more complex interaction, likely positioning it at the micelle-water interface, with the pyrene tail embedded in the hydrophobic core and the sulfonate head group exposed to the aqueous phase. These interactions are driven by a balance of hydrophobic and electrostatic forces. mdpi.com

In biological contexts, pyrene derivatives are well-known fluorescent probes used to study protein conformation and interactions. nih.gov The fluorescence of the pyrene moiety is highly sensitive to the polarity of its microenvironment. MD simulations can complement experimental studies by modeling how a pyrene-based molecule binds to a protein and how its conformation changes in response to the protein's surface, providing insights into protein-ligand interactions. nih.gov Similarly, the interaction of pyrene-1-sulfonate with materials, such as in the functionalization of graphite (B72142) flakes, can be modeled to understand the binding mechanisms, which often involve π-π stacking between the pyrene core and the material surface. nih.govnih.gov

Ligand Docking and Binding Site Prediction (in relevant molecular systems)

Computational ligand docking simulations have been instrumental in elucidating the binding behavior of pyrene-1-sulfonate and its derivatives with biologically relevant macromolecules, most notably serum albumins. These in silico studies, which complement experimental data, provide valuable insights into the specific binding sites, interaction modes, and binding affinities of these compounds.

A significant body of research has focused on the interaction between pyrene derivatives and serum albumins, such as Human Serum Albumin (HSA) and Bovine Serum Albumin (BSA), which are crucial transport proteins in the circulatory system. Molecular docking studies have been employed to predict the binding orientation and energy of these ligands within the protein's binding pockets.

One comprehensive study investigated the interaction of 1-pyrenesulfonic acid (PMS) with HSA. nih.gov The research utilized molecular docking to support experimental findings, revealing that PMS can bind to different regions of the protein. nih.gov The simulations, performed using both the holo (PDB: ID 1A06) and apo (PDB: ID 1E7A) structures of HSA, corroborated the experimental observation that PMS occupies both site I and site II of the albumin, with a pronouncedly higher affinity for site II. nih.gov

In a similar vein, the binding of two novel pyrene derivatives, designated as PS1 and PS2, to Bovine Serum Albumin (BSA) has been explored through in silico docking analysis. nih.gov This research successfully predicted the binding affinities and identified the key amino acid residues involved in the interaction. The binding pockets for these pyrene derivatives within BSA were found to be constituted by a number of residues, including Arg198, Trp213, Arg217, Leu218, Phe222, Leu233, Leu237, Val240, Arg256, Leu259, Ile263, Ser286, Ile289, and Ala290. nih.gov The primary forces driving the binding of these pyrene derivatives to BSA were suggested to be hydrophobic in nature. nih.gov

Furthermore, investigations into a phenanthrene (B1679779)–pyrene-based fluorescent probe's association with BSA have also utilized molecular docking to pinpoint its preferred binding location. acs.org The results of these simulations indicated that the most probable binding site for this probe is site I, which is located in subdomain IIA of BSA, in proximity to the Trp213 residue. acs.org

The binding energies and inhibition constants derived from these docking studies offer a quantitative measure of the affinity between the pyrene derivatives and the albumin. For instance, the calculated binding energies for PS1 and PS2 with BSA were -7.44 kcal/mol and -8.64 kcal/mol, respectively, with corresponding inhibition constants of 3.50 μM and 461.34 nM. nih.govacs.org

Table 1: Predicted Binding Affinities of Pyrene Derivatives with Bovine Serum Albumin (BSA)

| Compound | Binding Energy (kcal/mol) | Inhibition Constant (Kᵢ) |

|---|---|---|

| PS1 | -7.44 | 3.50 μM |

Table 2: Amino Acid Residues in the Binding Pocket of BSA for Pyrene Derivatives PS1 and PS2

| Arg198 | Trp213 | Arg217 | Leu218 | Phe222 |

| Leu233 | Leu237 | Val240 | Arg256 | Leu259 |

These computational models and the detailed research findings they are based on underscore the utility of ligand docking in predicting and understanding the molecular interactions of pyrene-1-sulfonate and related compounds with proteins. The identification of specific binding sites and the constituent amino acid residues is critical for comprehending the biological transport and activity of these molecules.

Applications in Advanced Materials Science

Development of Pyrene-1-sulfonate-Based Ionic Liquids

The incorporation of the pyrene-1-sulfonate (B1226679) anion into ionic liquids (ILs) has been explored as a strategy to design new materials with intrinsic photoluminescent properties. These materials hold potential for applications in optoelectronics and sensing.

Researchers have successfully synthesized and characterized a series of ion pairs utilizing the pyrene-1-sulfonate (PS) anion. nih.govacs.org The design of these novel photoluminescent materials involves a straightforward metathesis reaction between sodium pyrene-1-sulfonate and various cationic precursors. nih.govnih.gov One notable example involves the pairing of pyrene-1-sulfonate with an amphiphilic trimethylpropylammonium hepta(isooctyl)octasilsesquioxane (POSS-ammonium) cation. nih.govnih.gov The resulting adduct, POSS-PS, was obtained as a sticky yellow solid. acs.org

Characterization of these new ionic adducts has been carried out using a suite of analytical techniques, including matrix-assisted laser desorption/ionization-time of flight (MALDI-TOF) mass spectrometry, thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), and various spectroscopic methods such as NMR, UV-vis, and both steady-state and time-resolved fluorescence spectroscopy. nih.govacs.org Spectroscopic analysis in chloroform (B151607) and methanol reveals the characteristic absorption bands of the pyrene (B120774) chromophore with a vibronic fine structure between 300 and 350 nm, and a structured emission band centered around 378 nm. acs.org Interestingly, emission lifetime measurements suggest the presence of at least two different active species in solution, and light scattering experiments confirm the formation of aggregates. nih.govnih.gov This aggregation behavior is attributed to the tendency of the polycyclic pyrene-1-sulfonate system to promote the formation of supramolecular structures. nih.govnih.gov

Table 1: Spectroscopic Properties of a Representative Pyrene-1-sulfonate-Based Ionic Adduct

| Property | Value |

|---|---|

| UV-vis Absorption (λmax in CHCl3) | 348 nm (ε = 3.89 x 104 M-1 cm-1), 258 nm, 268 nm, 278 nm, 317 nm, 331 nm |

| Fluorescence Emission (λem in CHCl3, λexc = 340 nm) | 378 nm, 397 nm, 417 nm |

Data sourced from a study on 1-vinyl-3-decyl-imidazolium pyrene-1-sulfonate. acs.org

The properties of pyrene-1-sulfonate-based ionic materials can be effectively tuned by modifying the counterion. nih.govacs.org This has been demonstrated through the synthesis of a series of adducts with different imidazolium (B1220033) cations, namely 1-vinyl-3-hexyl-, 1-vinyl-3-decyl-, and 1-methyl-3-decyl-imidazolium. nih.gov

Thermal analysis has shown that the choice of the cation significantly influences the material's state. nih.gov For instance, the POSS-ammonium pyrenesulfonate adduct is classified as an ionic liquid due to its reversible glass transition at -4.2 °C. nih.govnih.gov In contrast, the imidazolium-based ion pairs are crystalline solids with melting points above 100 °C. nih.govnih.gov These imidazolium salts exhibit complex, non-reversible, and scanning rate-dependent thermograms, which is likely due to polymorphism. nih.govnih.gov The properties of vinyl-imidazolium-based ILs can be further tuned by varying the length of the alkyl chain. acs.org This ability to modify the thermal and physical properties through careful selection of the counterion is a critical aspect in the design of functional ionic liquids for specific applications. nih.govresearchgate.net

Table 2: Thermal Properties of Pyrene-1-sulfonate Ionic Adducts with Different Counterions

| Counterion | Material Classification | Key Thermal Feature |

|---|---|---|

| Trimethylpropylammonium hepta(isooctyl)octasilsesquioxane | Ionic Liquid | Reversible glass transition at -4.2 °C |

| 1-vinyl-3-hexyl-imidazolium | Crystalline Solid | Melting point > 100 °C |

| 1-vinyl-3-decyl-imidazolium | Crystalline Solid | Melting point > 100 °C |

| 1-methyl-3-decyl-imidazolium | Crystalline Solid | Melting point > 100 °C |

Data compiled from studies on novel luminescent ionic adducts based on pyrene-1-sulfonate. nih.govnih.gov

Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers

Pyrene-based ligands, including those with sulfonate functional groups, are attractive for the synthesis of metal-organic frameworks (MOFs) due to their unique optical and electronic properties. The functionalization of pyrene with groups like sulfonates facilitates the creation of diverse MOF structures with varied metal-ion coordination chemistry.

The sulfonate group is a versatile ligand in the construction of MOFs and coordination polymers. atlasofscience.org While carboxylate-based MOFs are more common, sulfonate-based MOFs present unique structural possibilities due to the flexible coordination modes of the sulfonate anion. atlasofscience.org Pyrene-1,3,6,8-tetrasulfonate, a related compound, has been used as a ligand with dysprosium to create luminescent MOFs that exhibit slow magnetization relaxation and fluorescence. The sulfonate groups in these structures act as ligands, coordinating with metal ions.

The coordination of pyrene-based ligands with metal centers can lead to new photophysical and photochemical properties that are not observed in the isolated pyrene molecule. The structural variability of these ligands allows for the formation of MOFs with desirable features such as large surface areas and specific pore sizes. The sulfonate group can coordinate with metal ions in various ways, contributing to the structural diversity of the resulting frameworks. atlasofscience.org In some cases, incomplete metal-linker connectivity can be engineered within the MOF structure, which can enhance properties like proton conductivity. atlasofscience.org For example, a sulfonate-based MOF with pendant sulfonate groups due to missing Cu²⁺-sulfonate connectivity showed significantly enhanced proton conductivity. atlasofscience.org

Computational modeling is a crucial tool for designing and understanding the properties of pyrene-based MOFs. nih.gov Given the vast number of possible combinations of nodes and organic linkers, computational methods allow for the screening of potential structures and the prediction of their properties, thereby guiding experimental efforts. nih.gov For instance, computational studies have been used to investigate pyrene-based MOFs for gas adsorption and separation applications. nih.gov Models such as the 1-node and 2-node cluster approaches are employed to describe the structure of MOFs like NU-1000, which is composed of 1,3,6,8-tetrakis(p-benzoate)pyrene linkers and zirconium-based nodes. nih.govacs.org These computational approaches are essential for predicting selectivity and understanding reaction mechanisms within the MOF structure. nih.govacs.org Furthermore, computational design has been applied to tetrazolate-based MOFs with pyrene linkers to enhance methane storage capacity. researchgate.net

Utilization in Porous Organic Polymers (POPs) for Advanced Adsorption

Sodium pyrene-1-sulfonate and its derivatives are integral to the development of advanced adsorbent materials, particularly Porous Organic Polymers (POPs). The incorporation of sulfonate groups into pyrene-based polymer structures significantly enhances their performance in environmental remediation applications, such as the removal of contaminants from water.

Synthesis of Sulfonated Pyrene-Based POPs

The synthesis of sulfonated pyrene-based POPs typically involves a two-step process. Initially, poly(pyrene) porous organic polymers (PyPOP) are created through the polymerization of pyrene monomers. researchgate.netnih.gov This polymerization is often catalyzed by agents such as aluminum trichloride in what is considered a simple and cost-effective method. researchgate.netnih.gov Following the creation of the base polymer, a post-synthesis modification is performed to introduce sulfonic acid groups. researchgate.net This sulfonation is a critical step that functionalizes the polymer for specific adsorption applications. While various methods exist for creating sulfonated POPs, the post-sulfonation of a pre-existing polymer framework is a common and effective strategy.

Adsorption Mechanisms and Efficiency for Cationic Species

Sulfonated pyrene-based POPs (PyPOP-SO3H) have demonstrated remarkable efficiency in the rapid adsorption of cationic species, particularly organic dyes from aqueous solutions. researchgate.netnih.gov The primary mechanism driving this high adsorption capacity is the strong electrostatic attraction between the negatively charged sulfonic acid groups on the polymer and the positive charge of cationic dyes. researchgate.net In addition to electrostatic forces, other mechanisms such as π–π interactions and hydrogen bonding can contribute to the adsorption process. researchgate.net

Research has shown that these polymers are highly effective for the removal of dyes like malachite green and methylene (B1212753) blue. researchgate.netnih.gov The adsorption process for these dyes by PyPOP-SO3H has been found to align well with the Freundlich isotherm model and the pseudo-second-order (PSO) kinetic model. researchgate.netnih.gov This indicates a heterogeneous adsorption surface and that the rate-limiting step may be chemical adsorption. The exceptional adsorption performance highlights the potential of these materials for wastewater treatment. researchgate.net

| Cationic Dye | Adsorption Capacity (mg/g) | Conditions |

|---|---|---|

| Malachite Green | 1607 | pH 7, Room Temperature |

| Methylene Blue | 1220 | pH 7, Room Temperature |

Role of Sulfonate Groups in Polymer Dispersion and Surface Area

The introduction of sulfonate groups into the pyrene-based polymer structure plays a crucial role in enhancing its physical properties, which in turn boosts its adsorption performance. researchgate.netnih.gov Most POPs possess an organic backbone that renders them hydrophobic, limiting their dispersibility in water and thus their application in aqueous environments. researchgate.netnih.govtandfonline.com The covalent incorporation of sulfonic acid groups imparts hydrophilicity to the polymer. mdpi.com

Functionalization and Exfoliation of Carbon Nanomaterials

Sodium pyrene-1-sulfonate is a key surfactant used in the processing and application of carbon nanomaterials like graphene. Its unique molecular structure, featuring a planar aromatic pyrene core and a polar sulfonate group, allows it to interact effectively with the surface of graphitic materials.

Application of Pyrene-1-sulfonate for Graphite (B72142) Exfoliation

Sodium pyrene-1-sulfonate is widely used as a dispersing agent for the liquid-phase exfoliation of graphite to produce graphene. manchester.ac.ukunamur.be This method is valued for its simplicity, relying on non-covalent interactions to separate the layers of graphite in an aqueous solution. unamur.be The process typically involves the sonication of graphite powder in a water-based solution containing the pyrene sulfonate. nih.govresearchgate.net

The effectiveness of sodium pyrene-1-sulfonate stems from the strong π-π stacking interaction between its pyrene core and the basal plane of graphene. nih.gov This interaction helps to overcome the van der Waals forces holding the graphite layers together. Studies comparing various pyrene derivatives have shown that 1-pyrenesulfonic acid sodium salt achieves the highest graphene yield, reaching concentrations of 0.8-1 mg/mL. nih.gov This method has been reported to produce a high yield of mono- to bilayer graphene sheets. nih.gov The resulting dispersions are stable and can be used for further processing and application. nih.gov

| Pyrene Derivative | Resulting Graphene Concentration (mg/mL) |

|---|---|

| 1-pyrenesulfonic acid sodium salt (Py-1SO3) | ~0.8-1.0 |

| 1,3,6,8-pyrenetetrasulfonic tetra acid tetra sodium salt (Py-4SO3) | 0.04 |

Interaction with Graphene and Other Carbon Nanostructures

The interaction between sodium pyrene-1-sulfonate and carbon nanostructures is a prime example of supramolecular chemistry. unamur.be The flat, aromatic pyrene portion of the molecule adsorbs onto the surface of graphene and carbon nanotubes through non-covalent π-π stacking interactions. nih.govrsc.org This affinity of polycyclic aromatic hydrocarbons (PAHs) for the graphitic lattice is a well-established principle in carbon nanotechnology. rsc.org

Once the pyrene "anchor" is attached to the graphene surface, the negatively charged sulfonate "head group" extends into the surrounding aqueous medium. nih.gov This polar group facilitates dispersion and provides stability to the exfoliated graphene flakes, preventing them from re-aggregating through electrostatic and steric repulsion. nih.gov While the π-π interaction is strong, quantum mechanical simulations suggest the pyrene core may not lie perfectly parallel to the graphene surface, which could influence the optimal binding energy and solvation. nih.gov Nevertheless, this molecular design is highly effective for creating stable, aqueous dispersions of graphene and other carbon nanomaterials for a variety of applications. nih.govrsc.org

Contribution to Optoelectronic Materials and Devices

Pyrene and its derivatives have garnered significant interest in the field of organic electronics due to their unique photophysical properties, including high fluorescence quantum yields, excellent chemical stability, and versatile charge carrier capabilities. These characteristics make them highly attractive for applications in optoelectronic devices. The extended π-conjugated system of the pyrene core allows for efficient charge transport and light emission, which can be finely tuned by chemical modification at various positions on the pyrene ring. This adaptability enables the design of materials with specific electronic and optical properties tailored for devices like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Pyrene Derivatives in Organic Light-Emitting Diodes (OLEDs)

Pyrene derivatives are versatile materials in the architecture of OLEDs, serving as emitters, charge injection materials, and charge transport materials. nih.gov Their rigid, π-extended fused ring structure provides good chemical stability and high charge carrier mobility, making pyrene a compelling building block for light-emitting devices. researchgate.net The introduction of different functional groups to the pyrene core allows for the fine-tuning of its electro-optical properties. researchgate.net

One of the primary applications of pyrene derivatives is as blue light emitters. nih.gov Achieving efficient and pure deep-blue emission is a significant challenge in OLED technology. Pyrene moieties are inherently blue luminophores, but they often suffer from π-π stacking in the solid state, which leads to the formation of excimers and a red-shift in the emission spectrum, resulting in less pure blue colors. nih.gov To overcome this, researchers have designed pyrene derivatives with bulky substituents or twisted molecular structures to disrupt these intermolecular interactions. researchgate.net For example, novel pyrene-benzimidazole hybrids have been developed as blue emitters, with one such device exhibiting pure blue electroluminescence with CIE coordinates of (0.1482, 0.1300). nih.gov Similarly, orthogonal anthracene and pyrene derivatives have been synthesized to create deep-blue emitters, achieving maximum external quantum efficiencies (EQEs) up to 5.48% with CIE coordinates of (0.15, 0.06), which aligns with the European Broadcasting Union (EBU) blue standard.

Beyond their role as emitters, pyrene derivatives are extensively used as hole-transporting materials (HTMs). nih.govacs.org The strong electron delocalization within the fused aromatic ring system makes pyrene an effective hole transporter. nih.govacs.org A series of pyridine-appended pyrene derivatives have been synthesized and studied as HTMs, demonstrating stable performance with low-efficiency roll-off. nih.gov One device using 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br) as the HTM showed a maximum luminance of 17,300 cd/m² and a maximum current efficiency of 22.4 cd/A. nih.gov These pyrene-based HTMs can offer better performance and thermal stability compared to some commercially available materials that may suffer from crystallization. nih.govacs.org

| Pyrene Derivative | Role in OLED | Maximum External Quantum Efficiency (EQE) | Maximum Luminance | CIE Coordinates |

|---|---|---|---|---|

| PyTAnPy (1,1′-(2,6-di-tert-butylanthracene-9,10-diyl)dipyrene) | Deep-Blue Emitter | 5.48% | Not Specified | (0.15, 0.06) |

| PyAnPy (9,10-di(pyren-1-yl)anthracene) | Deep-Blue Emitter | 4.78% | Not Specified | (0.16, 0.10) |

| Pyrene-benzimidazole (Compound B) | Non-doped Blue Emitter | 4.3% | 290 cd/m² | (0.1482, 0.1300) |

| TPVPP | Emitter | Not Specified | 103,835 cd/m² | Not Specified |

| Py-Br (2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine) | Hole-Transporting Material | 9% | 17,300 cd/m² | Not Specified |

Role in Organic Photovoltaics (OPVs) and Solar Cells

In the realm of solar energy, sodium pyrene-1-sulfonate and related pyrene derivatives play crucial roles in enhancing the efficiency and stability of organic and perovskite solar cells. acs.orgrsc.org Their utility stems from their excellent electronic properties and ability to function effectively at interfaces within the solar cell architecture.

Specifically, 1-pyrenesulfonic acid sodium salt (PyS) has been demonstrated as an effective cathode interfacial layer (CIL) in polymer solar cells (PSCs). rsc.org Interfacial layers are critical for improving charge extraction and reducing energy barriers at the electrode interfaces. PyS, an easily accessible π-conjugated molecule, can reduce the work function of the bulk-heterojunction (BHJ) films due to its strong permanent dipole moment. rsc.org This modification facilitates better electron collection at the cathode. PSCs using PyS as a CIL have achieved high power conversion efficiencies (PCE) of 7.46% for the PBDTTT-C:PC₇₁BM system and 8.82% with PTB7-Th as the donor. rsc.org A key advantage of PyS is its ability to function efficiently over a wide range of thicknesses (2 to 41 nm), owing to the planar structure of the pyrene unit and its high conductivity. rsc.org

Pyrene derivatives are also employed as hole-transporting materials (HTMs) in perovskite solar cells. acs.org The strong electron delocalization characteristic of the pyrene core facilitates fast charge transport. acs.org By synthesizing N,N-di-p-methoxyphenylamine-substituted pyrene derivatives, researchers have created HTMs that can be used to fabricate efficient perovskite solar cells. Devices using a pyrene-core arylamine derivative (Py-C) as the HTM achieved an energy conversion efficiency of 12.4%, comparable to the 12.7% efficiency of cells using the standard spiro-OMeTAD HTM. acs.org This demonstrates that pyrene-based compounds are viable and cost-effective alternatives for efficient photovoltaic devices. acs.org Furthermore, a double-sided passivation strategy using 1-pyrenesulfonic acid sodium salt has been shown to effectively passivate defects at both the top and bottom interfaces of perovskite solar cells, leading to improved PCEs of 21.22% and enhanced long-term stability. researchgate.net

| Pyrene Derivative | Solar Cell Type | Role | Power Conversion Efficiency (PCE) | Key Finding |

|---|---|---|---|---|

| 1-Pyrenesulfonic acid sodium salt (PyS) | Polymer Solar Cell (PBDTTT-C:PC₇₁BM) | Cathode Interfacial Layer | 7.46% | Reduces work function of BHJ films, improving charge transport. |

| 1-Pyrenesulfonic acid sodium salt (PyS) | Polymer Solar Cell (PTB7-Th donor) | Cathode Interfacial Layer | 8.82% | Functions efficiently over a wide thickness range (2-41 nm). |

| Py-C (Pyrene-core arylamine derivative) | Perovskite Solar Cell | Hole-Transporting Material | 12.4% | Performance is comparable to standard spiro-OMeTAD HTM. |

| 1-Pyrenesulfonic acid sodium salt (PyNa⁺) | Perovskite Solar Cell | Double-sided Passivation Agent | 21.22% | Passivates defects at top and bottom interfaces, enhancing stability. |

Applications in Advanced Analytical Chemistry and Sensing

Fluorescent Probes for Molecular Interactions and Dynamics

The fluorescence emission spectrum of pyrene (B120774) and its derivatives is characterized by a well-defined vibronic fine structure. The relative intensities of these vibronic bands are highly sensitive to the polarity of the surrounding medium. This phenomenon forms the basis of its application as a fluorescent probe for studying complex systems.

The ratio of the intensity of the first vibronic peak (I₁) to that of the third vibronic peak (I₃) in the fluorescence emission spectrum of pyrene-1-sulfonate (B1226679) serves as a sensitive indicator of the polarity of its immediate surroundings. In polar environments, the I₁ band is more intense, while in nonpolar environments, the intensity of the I₃ band increases significantly. This ratiometric approach provides a quantitative measure of the microenvironment's polarity. A higher I₁/I₃ ratio signifies a more polar environment, whereas a lower ratio indicates a more hydrophobic (nonpolar) environment. This property is particularly useful for probing the internal structure of complex assemblies such as micelles, polymers, and biological membranes.

The "Py scale" of solvent polarities is based on the I₁/I₃ values for pyrene fluorescence in various solvents. This scale provides a convenient method for characterizing the polarity of different chemical environments.

Table 1: I₁/I₃ Ratios of Pyrene in Various Solvents

| Solvent | I₁/I₃ Ratio |

|---|---|

| Water | 1.81 |

| N,N-Dimethylformamide | 1.81 |

| Benzyl alcohol | 1.24 |

| Anisole | 1.24 |

This table is interactive. Users can sort and filter the data.

One of the most widespread applications of sodium;pyrene-1-sulfonate is in the determination of the critical micelle concentration (CMC) of surfactants. The CMC is a fundamental property of a surfactant, representing the concentration at which surfactant monomers begin to self-assemble into micelles.

Below the CMC, pyrene-1-sulfonate resides in the polar aqueous environment, exhibiting a high I₁/I₃ ratio. As the surfactant concentration reaches and exceeds the CMC, micelles are formed, and the hydrophobic pyrene moiety of the probe partitions into the nonpolar core of the micelles. This transition from a polar to a nonpolar microenvironment leads to a significant decrease in the I₁/I₃ ratio. By plotting the I₁/I₃ ratio as a function of surfactant concentration, the CMC can be accurately determined from the inflection point of the resulting sigmoidal curve.

This fluorescence-based method is highly sensitive and is applicable to a wide range of ionic and non-ionic surfactants.

Table 2: Critical Micelle Concentration (CMC) of Various Surfactants Determined by the Pyrene Fluorescence Method

| Surfactant | Type | CMC (mM) |

|---|---|---|

| Sodium Dodecyl Sulfate (SDS) | Anionic | 6.66 ± 0.18 |

| Cetyltrimethylammonium Bromide (CTAB) | Cationic | 0.7 ± 0.2 to 0.88 |

| Triton X-100 | Non-ionic | 0.08 to 0.37 ± 0.09 |

| CHAPS | Non-ionic | 7.01 - 7.09 |

| BS-12 | Zwitterionic | 2.20 - 2.24 |

This table is interactive. Users can sort and filter the data.

Chemosensor Development for Specific Analytes

The intense fluorescence of pyrene-1-sulfonate and its susceptibility to quenching by various species make it an excellent platform for the development of chemosensors for a range of analytes.

The fluorescence of pyrene-1-sulfonate can be quenched by certain metal ions through processes such as electron transfer or energy transfer. This phenomenon can be exploited to develop sensitive and selective fluorescent chemosensors for the detection of these metal ions. The quenching efficiency is dependent on the nature of the metal ion and its interaction with the pyrene fluorophore.

The quenching process can often be described by the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. The Stern-Volmer constant (Ksv) is a measure of the quenching efficiency. By measuring the fluorescence quenching of pyrene-1-sulfonate in the presence of different metal ions, it is possible to quantify their concentrations. Micellar systems, such as sodium dodecyl sulfate (SDS) micelles, can be used to enhance the sensitivity of detection by concentrating both the probe and the metal ions.

Table 3: Apparent Stern-Volmer Constants for the Fluorescence Quenching of Naphthalene (as a model for pyrene) by Various Metal Ions in SDS Micellar Solution

| Metal Ion | Apparent Stern-Volmer Constant (Ksv) (M⁻¹) |

|---|---|

| Fe³⁺ | > Cu²⁺ |

| Cu²⁺ | > Pb²⁺ |

| Pb²⁺ | > Cr³⁺ |

| Cr³⁺ | > Ni²⁺ |

| Ni²⁺ | - |

This table is interactive. Users can sort and filter the data. The data presented is for naphthalene in SDS micelles and serves as a representative example of the principles of fluorescence quenching by metal ions.

The versatility of pyrene-1-sulfonate as a fluorescent reporter allows for the rational design of chemosensors for a wide array of specific analytes. The general design strategy involves covalently linking the pyrene-1-sulfonate fluorophore to a recognition element (receptor) that selectively binds to the target analyte.

Upon binding of the analyte to the receptor, a conformational change or an electronic perturbation occurs, which in turn modulates the fluorescence properties of the pyrene moiety. This modulation can manifest as a change in fluorescence intensity (enhancement or quenching), a shift in the emission wavelength, or a change in the fluorescence lifetime.

For example, a pyrene-based chemosensor for the fluoride ion has been synthesized in a two-step reaction. This sensor demonstrated high selectivity towards fluoride in DMSO, with a drastic increase in fluorescence intensity upon binding. The synthesis of pyrene-1-sulfonate derivatives can be achieved through various organic reactions, allowing for the incorporation of a wide range of receptor units tailored for specific analytes. The synthesis of novel luminescent ionic adducts based on pyrene-1-sulfonate has also been explored.

Chromatographic Applications

This compound and its derivatives are utilized in various chromatographic techniques, primarily due to their strong fluorescence which allows for highly sensitive detection.

In high-performance liquid chromatography (HPLC), pyrene-1-sulfonate can be used as a fluorescent labeling agent for the analysis of compounds that lack a native chromophore or fluorophore. By derivatizing the analyte with a pyrene-containing reagent, it can be readily detected with high sensitivity using a fluorescence detector.

Furthermore, HPLC with fluorescence detection is a powerful method for the separation and quantification of pyrene-1-sulfonate and other pyrene derivatives in complex matrices. For instance, an HPLC method has been developed for the determination of 1,3,6-pyrenetrisulfonic acid trisodium salt in a color additive. Similarly, HPLC is employed for the analysis of hydroxylated pyrene metabolites, such as 1-hydroxypyrene, in biological samples like urine, which serves as a biomarker for exposure to polycyclic aromatic hydrocarbons. These methods often utilize isocratic elution and allow for rapid and sensitive analysis.

Method Development for HPLC Analysis of Pyrene Sulfonates

The development of robust analytical methods is crucial for the accurate quantification of pyrene sulfonates in various matrices. High-Performance Liquid Chromatography (HPLC) is a primary technique for this purpose. Method development involves optimizing several parameters to achieve good separation, sensitivity, and reliability.